molecular formula C6H4ClNO3 B096774 3-Chloro-2-nitrophenol CAS No. 17802-02-7

3-Chloro-2-nitrophenol

Cat. No. B096774
CAS RN: 17802-02-7
M. Wt: 173.55 g/mol
InChI Key: DFMDAJMTLJGKFW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of nitrophenol derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 4-Chloro-2-nitrophenol from 2,5-dichloronitrobenzene through hydrolyzation, followed by catalytic reduction to obtain 2-amino-4-chlorophenol with high purity and yield. Similarly, paper outlines the synthesis of 2,4-Dichloro-3-methyl-6-nitrophenol through hydrolysis of a chlorinated product mixture. These methods could potentially be adapted for the synthesis of 3-Chloro-2-nitrophenol by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives is crucial for their reactivity and properties. Paper provides insights into the structure of a nitrophenol adduct, determined by X-ray diffraction, which could be relevant for understanding the structural aspects of 3-Chloro-2-nitrophenol. The study found a short N⋯H⋯O hydrogen bridge, which could influence the behavior of similar compounds.

Chemical Reactions Analysis

The reactivity of nitrophenol derivatives with various agents is an important aspect of their chemical behavior. Paper presents a kinetic study of the gas-phase reactions of chlorine atoms with nitrophenol isomers, providing rate coefficients for these reactions. This information could be extrapolated to predict the reactivity of 3-Chloro-2-nitrophenol with chlorine atoms.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. Paper discusses the solvatochromic behavior of nitrophenol derivatives, which is a property that could be relevant to 3-Chloro-2-nitrophenol. The study found that the interaction of the dyes with the solvent can lead to changes in color, which is an important consideration for practical applications. Paper provides additional information on the properties of coordination complexes with nitrophenol ligands, including thermal stability and electrochemical behavior, which could be relevant for understanding the stability and reactivity of 3-Chloro-2-nitrophenol.

Relevant Case Studies

While there are no direct case studies on 3-Chloro-2-nitrophenol, the papers provide case studies on related compounds. For example, paper discusses the antimicrobial properties of nitrophenol derivatives, which could suggest potential applications for 3-Chloro-2-nitrophenol in the field of antimicrobials. Paper and describe the synthesis of a pyrimidine derivative, which is an intermediate in anticancer drugs, indicating the potential pharmaceutical relevance of nitrophenol compounds.

Scientific Research Applications

Application 1: Abatement of Nitrophenol in Aqueous Solution

  • Summary of Application : 3-Chloro-2-nitrophenol is used in the abatement of nitrophenol in aqueous solutions. This process involves the use of HOCl and UV activated HOCl (UV/HOCl) for water disinfection and the abatement of organic contaminants .
  • Methods of Application : The process involves the use of UV/HOCl. In this process, 61.4% of 4-nitrophenol was removed by UV/HOCl in 5 minutes with an HOCl dose of 60 μM . The transformation pathways involve electrophilic substitution, hydroxylation, and nitration .
  • Results or Outcomes : The process resulted in the removal of 61.4% of 4-nitrophenol by UV/HOCl in 5 minutes with an HOCl dose of 60 μM . The wastewater matrix could significantly promote the transformation of 4-nitrophenol to 2-chloro-4-nitrophenol in the UV/HOCl process .

Application 2: Enrichment of Nitrophenol Isomers in Environmental Water Samples

  • Summary of Application : 3-Chloro-2-nitrophenol is used in the enrichment of nitrophenol isomers in environmental water samples. This is done through a charge transfer supramolecular-mediated hollow fiber liquid-phase microextraction (CTSM-HF-LPME) combined with high-performance liquid chromatography-ultraviolet detector (HPLC–UV) method .
  • Methods of Application : The three nitrophenols (NPs) formed charge-transfer supramolecules with electron-rich hollow fibers, which promoted the transport of NPs in the three-phase extraction system and greatly increased the EFs of NPs .
  • Results or Outcomes : Under optimal conditions, the EFs of o-nitrophenol, m-nitrophenol, and p-nitrophenol were 163, 145, and 87, respectively . The method had good selectivity and sensitivity, satisfactory precision, and accuracy and had been successfully applied to the trace detection of real water samples .

Application 3: Synthesis of Dyes and Other Intermediates

  • Summary of Application : 3-Chloro-2-nitrophenol is used in the synthesis of dyestuffs and other intermediates .
  • Methods of Application : The specific methods of application can vary depending on the type of dye or intermediate being synthesized .
  • Results or Outcomes : The outcomes of this application can also vary, but generally, it results in the production of various types of dyes and other chemical intermediates .

Application 4: Fungicide for Leather Products

  • Summary of Application : 3-Chloro-2-nitrophenol is used as a fungicide on leather, leather surfaces, and leather products to inhibit the formation of mold, mildew, and dry rot fungus .
  • Methods of Application : The fungicide is applied directly to the leather, leather surfaces, or leather products .
  • Results or Outcomes : The application of 3-Chloro-2-nitrophenol as a fungicide helps to prevent the formation of mold, mildew, and dry rot fungus on leather and leather products .

Application 5: Synthesis of Nitrophenol Isomers

  • Summary of Application : 3-Chloro-2-nitrophenol is used in the synthesis of nitrophenol isomers .
  • Methods of Application : The synthesis of nitrophenol isomers involves various chemical reactions, including the replacement of the ortho hydrogen of the hydroxyl group in 2-nitrophenol with a nitro group .
  • Results or Outcomes : The outcome of this application is the production of various nitrophenol isomers, including 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol .

Application 6: Production of Rubber Compounds

  • Summary of Application : 3-Chloro-2-nitrophenol is used as an intermediate in the manufacture of a wide range of chemicals, including rubber compounds .
  • Methods of Application : The specific methods of application can vary depending on the type of rubber compound being synthesized .
  • Results or Outcomes : The outcome of this application is the production of various types of rubber compounds .

Safety And Hazards

3-Chloro-2-nitrophenol is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid dust formation . It is also recommended to wear suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

Future Directions

As 3-Chloro-2-nitrophenol is a major group of environmental pollutants, future research could focus on developing more efficient methods for its degradation. Additionally, given its wide use in the synthesis of dyes, drugs, and pesticides, research could also focus on finding safer and more environmentally friendly alternatives .

properties

IUPAC Name

3-chloro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMDAJMTLJGKFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-nitrophenol

CAS RN

17802-02-7
Record name 3-Chloro-2-nitrophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
VMF Morais, MS Miranda… - Journal of Chemical & …, 2007 - ACS Publications
… O 11 28.9; C 4 −C 3 −N 10 −O 12 29.6), the steric repulsions between adjacent groups are minimized by the nonplanar arrangement of the nitro group, and in the 3-chloro-2-nitrophenol …
Number of citations: 20 pubs.acs.org
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1957 - ncbi.nlm.nih.gov
… The products of hydroxyldechlorination would be 3-chloro-2-nitrophenol and 2-amino-3-chlorophenol. The Rpvalues of the former (1 0 and 0-69 in solvents B and C respectively, Bray et …
Number of citations: 32 www.ncbi.nlm.nih.gov
HH Hodgson, A Kershaw - Journal of the Chemical Society (Resumed), 1930 - pubs.rsc.org
… , and evaporated so that crystals of potassium 3-chloro2-nitrophenol-4-sulphonate dihydrate … h'ulphonution and Further Nitration of 3 - Chloro- 2 -nitrophenol .The phenol (8.7 g.) was …
Number of citations: 0 pubs.rsc.org
S Kanno, K Nojima - Chemosphere, 1979 - Elsevier
… ether to give 3-chloro-2-nitrophenol as yellow needles (yield : 420 mg, 24 %), mp 51C. … For example, m-chloronitrobenzene gave 3-chloro-2-nitrophenol, 3-chloro-6-nitrophenol …
Number of citations: 12 www.sciencedirect.com
HH Hodgson, FH Moore - Journal of the Chemical Society …, 1925 - pubs.rsc.org
… of 3-chloro-2-nitrophenol had been added slowly to 1.8 CC of sulphuric acid (lOOyo) and 4 … On hydrolysis in a current of steam, 3-chloro-2-nitrophenol distilled over first and was …
Number of citations: 22 pubs.rsc.org
HH Hodgson, EW Smith - Journal of the Chemical Society (Resumed), 1931 - pubs.rsc.org
… The sodium salt of 3-chloro-2-nitrophenol is much more soluble in water than that of 5-chloro-2-nitropheno1, doubtless owing to the fact that the chlorine atom has a greater ionising …
Number of citations: 0 pubs.rsc.org
HH Hodgson, JS Wignall - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… C6H303NC1, requires N, 6.7 ; C1, 34.1%) ; it does not form a hydrate (compare 3-chloro-2-nitrophenol, Hodgson and Moore, J., 1926, 155), and remains unchanged when kept for 2 …
Number of citations: 8 pubs.rsc.org
HH Hodgson, FH Moore - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… This behaviour of the substance led to a further examination of the previously reported, colourless 3-chloro-2-nitrophenol (Zoc. cit., p. 1601), which was found to be likewise a hydrate, …
Number of citations: 14 pubs.rsc.org
J Shen, Z Chen, X Liu, N Ren - 2010 4th International …, 2010 - ieeexplore.ieee.org
… -5-nitrophenol (3C5NP), 4chloro-2-nitrophenol (4C2NP), 2-chloro-3-nitrophenol (2C3NP), 3-chloro-4-nitrophenol (3C4NP), 4-chloro-3nitrophenol (4C3NP), 3-chloro-2-nitrophenol (…
Number of citations: 2 ieeexplore.ieee.org
JV Bullen, JH Ridd - Journal of the Chemical Society, Perkin …, 1990 - pubs.rsc.org
… 3-Chloro-2-nitrophenol was prepared from 3chlorophenol by the initial sulphonation of this substrate in concentrated sulphuric acid followed by nitration in the same medium and …
Number of citations: 4 pubs.rsc.org

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